A Technical Guide to the Synthesis and Structure of Dilongifolylborane
A Technical Guide to the Synthesis and Structure of Dilongifolylborane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and structural characteristics of dilongifolylborane, a notable chiral hydroborating agent. The information is compiled from seminal research in the field to facilitate its application in synthetic chemistry.
Introduction
Dilongifolylborane, systematically known as (Lgf)₂BH, is a chiral dialkylborane derived from (+)-longifolene, a naturally occurring tricyclic sesquiterpene. Its utility in organic synthesis stems from its ability to induce asymmetry in hydroboration reactions, providing a valuable tool for the stereoselective synthesis of chiral molecules. This guide details the established protocol for its preparation and summarizes its key structural features.
Synthesis of Dilongifolylborane
The synthesis of dilongifolylborane is achieved through the hydroboration of (+)-longifolene with borane-methyl sulfide (BMS). The reaction proceeds cleanly to afford the desired product as a crystalline solid.
Experimental Protocol
The following procedure is adapted from the original report by Jadhav and Brown (1981).
Materials:
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(+)-Longifolene (from Indian turpentine oil)
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Borane-methyl sulfide (BMS, 10 M solution)
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Anhydrous ethyl ether
Procedure:
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A 100-mL flask equipped with a magnetic stirrer, a septum inlet, and a mercury bubbler is charged with 4.08 g (20 mmol) of (+)-longifolene and 20 mL of anhydrous ethyl ether.
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The flask is cooled to 0 °C in an ice bath.
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To the stirred solution, 1.0 mL of a 10 M solution of borane-methyl sulfide (10 mmol) is added dropwise via a syringe.
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After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.
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The mixture is stirred at room temperature for an additional 6 hours, during which time a white precipitate of dilongifolylborane forms.
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The solid product is isolated by filtration, washed with cold ethyl ether, and dried under a stream of nitrogen.
Reaction Stoichiometry and Yield
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| (+)-Longifolene | C₁₅H₂₄ | 204.35 | 20 | 4.08 g |
| Borane-methyl sulfide | BH₃·S(CH₃)₂ | 75.97 | 10 | 1.0 mL (10 M) |
| Product | (C₁₅H₂₅)₂BH | 422.54 | ~10 | Typically high |
Note: The original literature does not state a specific yield, but it is generally high due to the precipitation of the product.
Structure and Properties of Dilongifolylborane
Dilongifolylborane is a white, crystalline solid that is sparingly soluble in common organic solvents. It exists as a dimer in the solid state.
Physical and Spectroscopic Properties
| Property | Value |
| Appearance | Snow-white crystalline solid |
| Melting Point | 160-161 °C |
| Molecular Formula | C₃₀H₅₁B |
| Molecular Weight | 422.54 g/mol |
| Infrared (IR) | 1565 cm⁻¹ (B-H stretching frequency) |
Molecular Structure
The precise three-dimensional arrangement of dilongifolylborane has not been elucidated by single-crystal X-ray diffraction in the available literature. However, based on the structure of the parent molecule, (+)-longifolene, and the established mechanism of hydroboration, a proposed structure can be depicted. The boron atom adds to the less sterically hindered face of the exocyclic double bond of two longifolene molecules.
Visualizations
Synthesis Pathway
The synthesis of dilongifolylborane from (+)-longifolene and borane-methyl sulfide can be represented as a straightforward addition reaction.
Proposed Molecular Structure
The following diagram illustrates the proposed connectivity of atoms in the dilongifolylborane molecule, emphasizing the chiral tricyclic longifolyl groups attached to the boron atom.
Conclusion
Dilongifolylborane is a readily accessible chiral hydroborating agent with significant potential in asymmetric synthesis. The straightforward preparation from the naturally abundant (+)-longifolene makes it an attractive reagent for researchers in organic and medicinal chemistry. Further elucidation of its solid-state structure through X-ray crystallography would be beneficial for a more detailed understanding of its steric and electronic properties, which could, in turn, inform its application in the development of new synthetic methodologies.
